molecular formula C14H20ClNO3 B2981180 6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoic acid CAS No. 1989671-93-3

6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoic acid

Cat. No.: B2981180
CAS No.: 1989671-93-3
M. Wt: 285.77
InChI Key: NJEVSZDVIPUYAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoic acid is a synthetic organic compound with the molecular formula C14H20ClNO3 and a molecular weight of 285.77 g/mol . This compound is characterized by the presence of a pyrrole ring substituted with a chloroacetyl group and a hexanoic acid chain. It is primarily used in research settings due to its unique chemical properties.

Preparation Methods

The synthesis of 6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoic acid typically involves multiple steps, starting with the preparation of the pyrrole ring. The pyrrole ring is synthesized through the reaction of 2,5-dimethylpyrrole with chloroacetyl chloride under controlled conditions. This intermediate is then reacted with hexanoic acid in the presence of a suitable catalyst to yield the final product . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.

    Medicine: Research into potential therapeutic applications, such as drug development for specific diseases, is ongoing.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoic acid involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Similar compounds to 6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoic acid include other pyrrole derivatives with different substituents. For example:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3/c1-10-8-12(13(17)9-15)11(2)16(10)7-5-3-4-6-14(18)19/h8H,3-7,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEVSZDVIPUYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCCCCC(=O)O)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.